molecular formula C13H14Cl2O3 B6277350 methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate CAS No. 2763779-23-1

methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate

Cat. No.: B6277350
CAS No.: 2763779-23-1
M. Wt: 289.2
InChI Key:
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Description

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 5 positions, attached to a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the esterification of 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid and methanol.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Commonly performed using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often require the use of a suitable solvent, such as dimethylformamide, and may be catalyzed by a base like triethylamine.

Major Products Formed

    Hydrolysis: 2-(3,5-dichlorobenzoyl)-2-methylbutanoic acid and methanol.

    Reduction: 2-(3,5-dichlorobenzyl)-2-methylbutanol.

    Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can be compared with other similar compounds, such as:

    Methyl 2-(3,5-dichlorobenzoyl)benzoate: Similar structure but with a benzoate moiety instead of a methylbutanoate moiety.

    Methyl 2-(3,5-dichlorobenzoyl)propanoate: Similar structure but with a propanoate moiety instead of a methylbutanoate moiety.

    Methyl 2-(3,5-dichlorobenzoyl)acetate: Similar structure but with an acetate moiety instead of a methylbutanoate moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylbutanoate moiety, which can influence its reactivity and applications.

Properties

CAS No.

2763779-23-1

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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